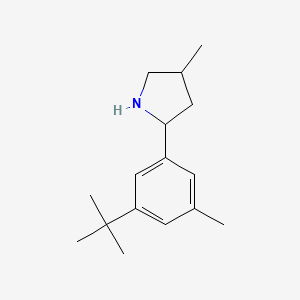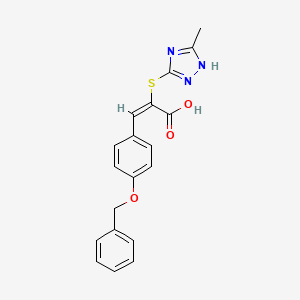![molecular formula C7H9ClN2O B15207369 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one hydrochloride](/img/structure/B15207369.png)
2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolo-pyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one hydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a base-catalyzed reaction between N-propargylic β-enaminones and arylaldehydes or N-sulfonyl imines can be used to prepare multi-substituted dihydropyrrolopyridine derivatives . The reaction conditions often involve the use of potassium hydroxide (KOH) as a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where different substituents replace hydrogen atoms on the pyrrolo-pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolo-pyridine derivatives, which can have different functional groups attached to the core structure. These derivatives are often studied for their potential biological activities.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: It has shown promise as a lead compound in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one hydrochloride involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrrolo-pyridine derivatives, such as:
- 1H-pyrrolo[2,3-b]pyridine
- 6,7-dihydro-5H-pyrido[2,3-c]pyridazine
- 1H-indole derivatives .
Uniqueness
What sets 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one hydrochloride apart is its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This unique structure can result in distinct biological activities and make it a valuable compound for drug development and other applications.
Eigenschaften
Molekularformel |
C7H9ClN2O |
|---|---|
Molekulargewicht |
172.61 g/mol |
IUPAC-Name |
1,2,3,5-tetrahydropyrrolo[3,2-c]pyridin-6-one;hydrochloride |
InChI |
InChI=1S/C7H8N2O.ClH/c10-7-3-6-5(4-9-7)1-2-8-6;/h3-4,8H,1-2H2,(H,9,10);1H |
InChI-Schlüssel |
ZNQWNTHIGYIBST-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=CC(=O)NC=C21.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



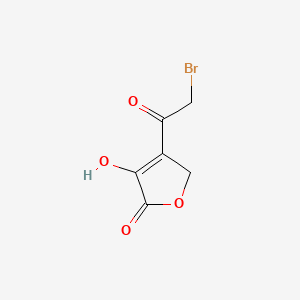

![Dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine](/img/structure/B15207297.png)
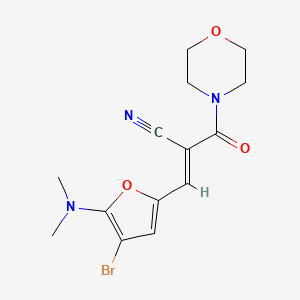
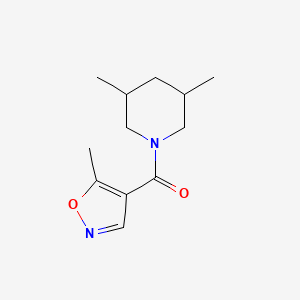
![1-Ethyl-3-(tetrahydrofuran-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15207312.png)
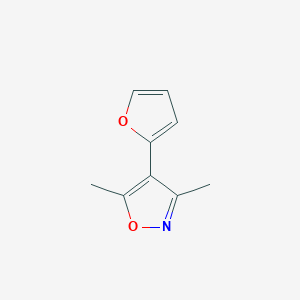
![4-(Fluoromethyl)-2-iodobenzo[d]oxazole](/img/structure/B15207326.png)
![2-Hydroxy-2-(2-nitrobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B15207338.png)
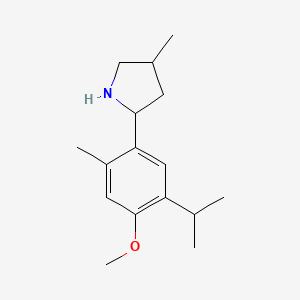
![Benzo[d]oxazole-2,4-dicarbonitrile](/img/structure/B15207341.png)
